molecular formula C6H7N3O3 B3357655 4-Hydroxy-5-methyl-N-oxo-1,4-dihydropyrazine-2-carboxamide CAS No. 74416-27-6

4-Hydroxy-5-methyl-N-oxo-1,4-dihydropyrazine-2-carboxamide

Cat. No.: B3357655
CAS No.: 74416-27-6
M. Wt: 169.14 g/mol
InChI Key: ROCAXZYWSRDMAZ-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methyl-N-oxo-1,4-dihydropyrazine-2-carboxamide is a heterocyclic compound with potential applications in various scientific fields. This compound features a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of hydroxyl, methyl, and carboxamide groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methyl-N-oxo-1,4-dihydropyrazine-2-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with methylglyoxal in the presence of a suitable catalyst. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methyl-N-oxo-1,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-5-methyl-N-oxo-1,4-dihydropyrazine-2-carboxamide.

    Reduction: Formation of 4-hydroxy-5-methyl-N-hydroxy-1,4-dihydropyrazine-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-5-methyl-N-oxo-1,4-dihydropyrazine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methyl-N-oxo-1,4-dihydropyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the hydroxyl and carbonyl functionalities but differ in the ring structure.

    4-Hydroxy-2-pyridones: Similar in having a hydroxyl group at position 4 but differ in the nitrogen positioning within the ring.

Uniqueness

4-Hydroxy-5-methyl-N-oxo-1,4-dihydropyrazine-2-carboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-hydroxy-5-methyl-N-oxo-1H-pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-4-2-7-5(3-9(4)12)6(10)8-11/h2-3,7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCAXZYWSRDMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=CN1O)C(=O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502959
Record name 4-Hydroxy-5-methyl-N-oxo-1,4-dihydropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74416-27-6
Record name 4-Hydroxy-5-methyl-N-oxo-1,4-dihydropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-5-methyl-N-oxo-1,4-dihydropyrazine-2-carboxamide

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